molecular formula C19H23N3O2 B4826292 3-(4-METHOXYPHENYL)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-PROPANONE

3-(4-METHOXYPHENYL)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-PROPANONE

Cat. No.: B4826292
M. Wt: 325.4 g/mol
InChI Key: FSNDMJNKCMXQQF-UHFFFAOYSA-N
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Description

3-(4-METHOXYPHENYL)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-PROPANONE is a complex organic compound that features a methoxyphenyl group, a pyridyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHOXYPHENYL)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-PROPANONE typically involves multiple steps, starting with the preparation of the methoxyphenyl and pyridyl intermediates. One common method involves the reaction of 4-methoxybenzaldehyde with piperazine in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with 2-pyridylboronic acid under Suzuki coupling conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions is common in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(4-METHOXYPHENYL)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-PROPANONE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 4-methoxybenzoic acid.

    Reduction: Formation of 3-(4-methoxyphenyl)-1-[4-(2-pyridyl)piperazino]-1-propanol.

    Substitution: Formation of brominated or nitrated derivatives of the compound.

Scientific Research Applications

3-(4-METHOXYPHENYL)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-PROPANONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-METHOXYPHENYL)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-PROPANONE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of specific enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(4-METHOXYPHENYL)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-PROPANONE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the piperazine and pyridyl groups makes it a versatile compound for various applications in medicinal chemistry and drug development.

Properties

IUPAC Name

3-(4-methoxyphenyl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-24-17-8-5-16(6-9-17)7-10-19(23)22-14-12-21(13-15-22)18-4-2-3-11-20-18/h2-6,8-9,11H,7,10,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNDMJNKCMXQQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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